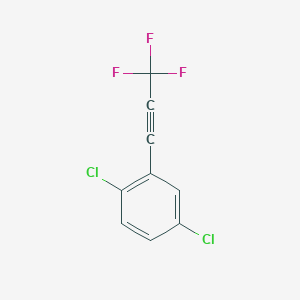

1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene

Description

1,4-Dichloro-2-(trifluoroprop-1-yn-1-yl)benzene is a halogenated aromatic compound featuring two chlorine substituents at the 1- and 4-positions and a trifluoropropynyl group at the 2-position. This structure combines electron-withdrawing groups (Cl and CF₃) with a propargyl moiety, likely influencing its electronic properties, reactivity, and intermolecular interactions.

Properties

Molecular Formula |

C9H3Cl2F3 |

|---|---|

Molecular Weight |

239.02 g/mol |

IUPAC Name |

1,4-dichloro-2-(3,3,3-trifluoroprop-1-ynyl)benzene |

InChI |

InChI=1S/C9H3Cl2F3/c10-7-1-2-8(11)6(5-7)3-4-9(12,13)14/h1-2,5H |

InChI Key |

NOXCUMXJJIAPMW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Cl)C#CC(F)(F)F)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene typically involves the reaction of 1,4-dichlorobenzene with trifluoropropynyl reagents under specific conditions. One common method includes the use of a Grignard reagent, which is prepared by reacting 1,4-dichlorobenzene with magnesium in the presence of an appropriate solvent. The resulting Grignard reagent is then reacted with a trifluoropropynyl halide to yield the desired product .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of more efficient catalysts, improved reaction conditions, and enhanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide and potassium tert-butoxide.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dihydro derivatives. Reagents such as potassium permanganate (oxidation) and lithium aluminum hydride (reduction) are typically used.

Addition Reactions: The triple bond in the trifluoropropynyl group can participate in addition reactions with hydrogen, halogens, and other electrophiles.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxyl derivatives, while oxidation with potassium permanganate can produce quinones .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The provided evidence focuses on benzene and its interactions under electron-stimulated desorption (ESD) on platinum substrates.

Halogenated Benzenes

- Chlorobenzene Derivatives : Chlorine substituents on benzene rings enhance electron-withdrawing effects, reducing π-electron density and altering adsorption behavior on metal surfaces. For example, benzene adsorbed on Pt(111) exhibits distinct vibrational and electronic properties compared to chlorobenzene derivatives due to differences in dipole interactions and charge transfer .

- Fluorinated Benzenes: Trifluoromethyl (CF₃) groups significantly increase hydrophobicity and thermal stability. Studies on 2,2,2-trifluoroacetophenone adsorbed on Pt(111) reveal stronger binding energies compared to unsubstituted benzene, attributed to fluorine’s electronegativity and steric effects .

Propargyl-Substituted Benzenes

- Electronic Effects : The propargyl (C≡C–R) group introduces sp-hybridized carbon atoms, increasing molecular rigidity and conjugation. In gas-phase studies, propargyl-substituted benzenes exhibit enhanced fragmentation under electron impact due to strained triple bonds and resonance stabilization of radical intermediates .

- Adsorption Behavior : Alkynyl substituents on benzene (e.g., phenylacetylene) show stronger chemisorption on Pt surfaces compared to alkylated analogs, as the triple bond facilitates charge transfer and surface bonding .

Condensed-Phase Interactions

- ESD Mechanisms : For halogenated benzenes, dipolar dissociation (DD) and dissociative electron attachment (DEA) dominate ESD processes. Heavier fragments (e.g., Cl⁻) exhibit lower desorption yields than lighter ions (e.g., H⁻) due to kinetic energy constraints and image-charge interactions with the Pt substrate .

- Thickness Dependence: In multi-layer films, fragment desorption decreases with increasing film thickness (beyond 2 monolayers) due to energy dissipation and reduced secondary electron contributions from the substrate .

Key Data Tables

Table 1: ESD Yields of Fragment Ions from Benzene Derivatives

Table 2: Adsorption Energies on Pt(111) Surface

| Compound | Adsorption Energy (eV) | Binding Configuration | Key Interaction Mechanism |

|---|---|---|---|

| Benzene | 0.6–0.8 | Flat-lying (π-bonding) | van der Waals and charge transfer |

| 2,2,2-Trifluoroacetophenone | 1.2–1.5 | Tilted (C=O interaction) | Dipole-metal interactions |

| Phenylacetylene | 1.0–1.3 | Vertical (C≡C bonding) | Covalent Pt–C bond formation |

Research Findings and Mechanistic Insights

- Electron Impact Dynamics : For halogenated benzenes, DEA dominates at low electron energies (<50 eV), producing stable anions (e.g., Cl⁻), while DD becomes significant above 100 eV .

- Role of Substituents : Electron-withdrawing groups (Cl, CF₃) reduce the resonance stabilization of transient anions, suppressing DEA yields compared to unsubstituted benzene .

- Metal Substrate Effects : Image-charge interactions on Pt substrates enhance desorption of lighter fragments (e.g., H⁺) but suppress heavier ions (e.g., C₆H₅⁺) due to neutralization by secondary electrons .

Biological Activity

1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene (CAS No. 1378863-14-9) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, toxicity, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula: C₉H₃Cl₂F₃

- Molecular Weight: 239.02 g/mol

- Physical State: Solid at room temperature

The compound features a dichlorobenzene backbone substituted with a trifluoropropynyl group, which may influence its reactivity and interaction with biological systems.

Mechanisms of Biological Activity

Research indicates that halogenated compounds, such as 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene, can exhibit various biological activities through different mechanisms:

- Antimicrobial Activity : Some studies have suggested that similar compounds possess antimicrobial properties by disrupting bacterial cell membranes or inhibiting essential enzymes.

- Cytotoxicity : The presence of chlorine and fluorine atoms in the structure can enhance cytotoxic effects against certain cancer cell lines by inducing apoptosis or necrosis.

- Endocrine Disruption : Halogenated aromatic compounds are known to interfere with hormonal pathways, potentially leading to reproductive and developmental toxicity.

Toxicological Studies

Several studies have focused on the toxicological profile of related compounds, providing insights into the potential risks associated with exposure to 1,4-Dichloro-2-(trifluoroprop-1-YN-1-YL)benzene:

| Study Reference | Exposure Route | Test Subjects | Findings |

|---|---|---|---|

| Yamazaki et al. (2006) | Oral | Mice (Crj:BDF1) | Increased incidence of liver tumors at high doses; significant weight loss observed. |

| IARC Monographs (2020) | Dietary | Rats | Dose-related increase in hepatocellular adenomas; renal effects noted in males. |

These findings suggest that while the compound may have beneficial applications in specific contexts, it also poses significant health risks at elevated exposure levels.

Case Studies

Case Study 1: Hepatotoxicity in Rodents

A study involving dietary administration of a structurally similar compound demonstrated increased liver weights and histopathological changes indicative of hepatotoxicity. The study highlighted the need for careful monitoring of exposure levels to prevent adverse health outcomes.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of halogenated benzene derivatives against various bacterial strains. Results indicated that certain substitutions on the benzene ring enhanced antimicrobial activity, suggesting potential applications in developing new antibacterial agents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.